What is the chemical structure of Deoxy Risedronic Acid?
What is the chemical structure of Deoxy Risedronic Acid?
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Deoxy Risedronic Acid, a significant related compound of the bisphosphonate drug Risedronic Acid. It details the chemical structure, physicochemical properties, and plausible synthetic pathways, offering valuable insights for professionals in pharmaceutical research and development.
Introduction
Deoxy Risedronic Acid, also known as Risedronate Related Compound C, is the deoxy analogue of Risedronic Acid, a potent bisphosphonate used for the treatment of osteoporosis and other bone-related diseases.[1][2][3] As a process-related impurity and potential metabolite, the characterization and synthesis of Deoxy Risedronic Acid are critical for the quality control and regulatory compliance of Risedronate drug products.[1][4] This guide delineates its chemical identity and provides a technical framework for its synthesis and analysis.
Chemical Structure and Physicochemical Properties
Deoxy Risedronic Acid is structurally distinct from its parent compound, Risedronic Acid, by the absence of a hydroxyl group at the C1 position of the ethylidenebis(phosphonic acid) backbone. Its chemical identifiers and computed physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | [5] |
| Synonyms | (2-(Pyridin-3-yl)ethylidene)bis(phosphonic acid), Risedronate Related Compound C | [1][5] |
| CAS Number | 75755-10-1 | [2][5] |
| Molecular Formula | C₇H₁₁NO₆P₂ | [1][5][6] |
| Molecular Weight | 267.11 g/mol | [1][5][6] |
| SMILES | C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | [5] |
| InChIKey | KZMOFWIRXNQJET-UHFFFAOYSA-N | [1][5] |
| Stereochemistry | Achiral | [1][6] |
| XLogP3-AA (Computed) | -2.4 | [5] |
| Polar Surface Area (Computed) | 128 Ų | [5] |
Synthesis and Experimental Protocols
The synthesis of Deoxy Risedronic Acid is intrinsically linked to the manufacturing process of Risedronic Acid. It can arise as a side-product when reaction conditions favor the reduction or absence of hydroxylation at the geminal bisphosphonate carbon. A general method for synthesizing bisphosphonates involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide.
The synthesis of Risedronic Acid typically involves the reaction of 3-pyridylacetic acid with phosphorous acid and a reagent like phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) in a suitable solvent.[7][8][9] The reaction proceeds through the formation of a geminal bisphosphonate structure on the carbon adjacent to the pyridine ring. The formation of the 1-hydroxy group is a key step in producing Risedronic Acid. Deoxy Risedronic Acid can be formed if this hydroxylation step is incomplete or bypassed.
The following protocol is a representative method adapted from patent literature for the synthesis of Risedronic Acid, which can be modified to optimize for or analyze the formation of Deoxy Risedronic Acid.[7][8]
Materials:
-
3-Pyridine acetic acid
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃)
-
Acetonitrile (solvent)
-
Demineralized water
-
Methanol
Procedure:
-
Reaction Setup: A reactor is charged with 3-pyridine acetic acid (1.0 eq) and acetonitrile (10 volumes). To this suspension, phosphorous acid (1.2-1.5 eq) is added.
-
Reagent Addition: The mixture is heated to reflux (approximately 70-75°C). Phosphorus trichloride (2.0-2.5 eq) is then added slowly to the refluxing mixture over a period of 1-2 hours, maintaining the temperature.
-
Reaction: The reaction mass is maintained at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by HPLC to observe the consumption of starting material and the formation of Risedronic Acid and related compounds.
-
Work-up and Hydrolysis: After the reaction is complete, the solvent (acetonitrile) is distilled off completely under vacuum. Demineralized water is then carefully added to the reaction mass.
-
Precipitation and Isolation: The aqueous mixture is heated to reflux (approx. 85-95°C) for 4-6 hours to ensure complete hydrolysis of intermediates. The solution is then cooled to 0-5°C and stirred for 2-3 hours to facilitate precipitation.
-
Purification: The precipitated solid is filtered and washed with cold demineralized water and then with methanol. The resulting product is a mixture containing primarily Risedronic Acid, which can be further purified. Deoxy Risedronic Acid, if present, can be identified and quantified using a validated HPLC method against a reference standard.
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic workflow for Risedronic Acid, indicating the point at which Deoxy Risedronic Acid may be formed.
Caption: Synthetic workflow for Risedronic Acid and the formation of Deoxy Risedronic Acid.
Biological Context and Mechanism of Action
While Deoxy Risedronic Acid is primarily studied as an impurity, understanding the biological activity of the parent drug, Risedronic Acid, provides essential context. Risedronic Acid is a third-generation bisphosphonate that inhibits bone resorption.[10][11]
Its mechanism of action involves the inhibition of the farnesyl pyrophosphate synthase (FPPS) enzyme within the mevalonate pathway in osteoclasts.[12][13] This inhibition disrupts the prenylation of small GTPase signaling proteins, which are crucial for osteoclast morphology and function, ultimately leading to osteoclast apoptosis and a reduction in bone breakdown.[13][14] The presence of impurities like Deoxy Risedronic Acid must be controlled as they could potentially interact with biological targets or affect the overall safety and efficacy profile of the final drug product.
The diagram below illustrates the inhibitory action of bisphosphonates on the mevalonate pathway.
Caption: Inhibition of the mevalonate pathway in osteoclasts by Risedronic Acid.
References
- 1. GSRS [precision.fda.gov]
- 2. scbt.com [scbt.com]
- 3. Deoxy Risedronic Acid | 75755-10-1 - Coompo [coompo.com]
- 4. veeprho.com [veeprho.com]
- 5. Deoxy risedronic acid | C7H11NO6P2 | CID 10468166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. WO2008152518A2 - Process for the preparation of risedronic acid or risedronate sodium - Google Patents [patents.google.com]
- 8. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Risedronic acid - Wikipedia [en.wikipedia.org]
- 11. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 14. veeprho.com [veeprho.com]
